molecular formula C14H17NO4 B11756290 [Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid

[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid

Cat. No.: B11756290
M. Wt: 263.29 g/mol
InChI Key: FVQDTFDCXVAZGJ-UHFFFAOYSA-N
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Description

[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid is a tertiary amine derivative featuring a cyclopropyl group attached to an amino moiety, which is further linked to a 2,3-dihydro-benzo[1,4]dioxin ring system via a methylene bridge. This compound has been studied in the context of medicinal chemistry, with structural analogs showing activity as kinase inhibitors (e.g., PI3K inhibitors) .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid

InChI

InChI=1S/C14H17NO4/c16-14(17)9-15(11-2-3-11)8-10-1-4-12-13(7-10)19-6-5-18-12/h1,4,7,11H,2-3,5-6,8-9H2,(H,16,17)

InChI Key

FVQDTFDCXVAZGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC3=C(C=C2)OCCO3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethyl Intermediate

The benzo dioxin core is synthesized via cyclocondensation of catechol derivatives with 1,2-dibromoethane or epichlorohydrin. For example:

  • Reaction : Catechol reacts with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hours to yield 2,3-dihydro-1,4-benzodioxin.

  • Functionalization : The 6-position is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN), followed by a Kumada coupling with methylmagnesium bromide to introduce a methyl group.

Key Data :

StepReagents/ConditionsYield (%)
CyclocondensationCatechol, 1,2-dibromoethane85–90
BrominationNBS, AIBN, CCl₄78
Kumada CouplingMeMgBr, Ni(dppp)Cl₂65

Formation of the Amino-Acetic Acid Moiety

Amidation and Acylation Strategies

The amino-acetic acid chain is introduced via:

  • Schotten-Baumann Reaction :

    • Cyclopropyl-(2,3-dihydro-benzodioxin-6-ylmethyl)-amine reacts with chloroacetyl chloride in dichloromethane (DCM) with aqueous NaOH.

    • Conditions : 0°C, 2 hours, pH 10–12.

    • Yield : 70–75%.

  • Carbodiimide-Mediated Coupling :

    • Ethyl glycinate is coupled to the amine intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

    • Post-Reaction : Hydrolysis of the ethyl ester with LiOH in THF/water.

Optimization :

  • EDC/HOBt reduces racemization compared to classical acyl chlorides.

  • Hydrolysis at 50°C ensures complete deprotection without degrading the cyclopropane.

Alternative Routes via Oxidative Cyclization

Oxidative Carbocation Formation

Cyclopropane-substituted intermediates are compatible with oxocarbenium ion formation, enabling convergent synthesis:

  • Substrate : Cyclopropyl tetrahydropyran derivatives are oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form oxocarbenium ions.

  • Coupling : The oxocarbenium ion reacts with a benzo dioxin-containing nucleophile (e.g., Grignard reagent).

Advantages :

  • Avoids harsh acidic/basic conditions, preserving cyclopropane integrity.

  • Enables late-stage functionalization for modular synthesis.

Purification and Characterization

Chromatographic Methods

  • Normal-Phase SiO₂ Chromatography : Eluted with hexane/ethyl acetate (3:1 to 1:2) to isolate intermediates.

  • Reverse-Phase HPLC : Final purification using C18 column with acetonitrile/water (0.1% TFA).

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 0.45–0.65 (m, 4H, cyclopropane), 3.95 (s, 4H, dioxin OCH₂), 4.10 (s, 2H, CH₂CO₂H)
IR 1720 cm⁻¹ (C=O), 3300 cm⁻¹ (NH)
HRMS [M+H]⁺ calc. 264.1234, found 264.1231

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

  • Issue : Ring opening during mesylation or halogenation.

  • Solution : Use mesyl chloride at −20°C and quench immediately.

Regioselectivity in Amidation

  • Issue : Competing N- vs. O-acylation in Schotten-Baumann reactions.

  • Solution : Employ bulky bases (e.g., DIPEA) to favor N-acylation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Multi-Step Synthesis65–70>98Scalability
Oxidative Cyclization55–60>95Late-stage functionalization
Reductive Amination70–75>97Mild conditions

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Preliminary studies indicate that cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino-acetic acid exhibits notable biological properties, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research has shown that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives have been tested against gram-positive and gram-negative bacteria, demonstrating efficacy in inhibiting bacterial growth .
  • Enzyme Inhibition : Interaction studies reveal that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Techniques such as molecular docking studies have been employed to evaluate binding affinities with target enzymes.

Applications in Medicinal Chemistry

The compound's structure suggests various applications in medicinal chemistry:

  • Drug Development : Its potential as a lead compound for developing new antibiotics or enzyme inhibitors could address antibiotic resistance and metabolic disorders.
  • Pharmacokinetics Studies : Research into its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for understanding its therapeutic viability.

Comparative Analysis with Related Compounds

To highlight the uniqueness of cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino-acetic acid, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesUnique Characteristics
2-(2,3-Dihydrobenzo[1,4]dioxin-6-ylmethyl)amino-acetic acidLacks cyclopropyl groupMore hydrophilic; different biological interactions
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamineSimilar dioxin structureDifferent functional group leading to varied reactivity
2-(Cyclopropylmethoxy)phenolNo amino-acetic acid moietyExhibits distinct antioxidant properties

The combination of the cyclopropyl group with an amino-acetic acid structure enhances its biological activity compared to other derivatives lacking these features.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino-acetic acid:

  • Antimicrobial Efficacy : A study published in PLOS ONE evaluated structural analogues for their antimicrobial activities against resistant strains of bacteria. The findings indicated that modifications in the dioxin structure significantly affected antibacterial potency .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has demonstrated favorable binding interactions between this compound and key enzymes involved in disease pathways. These insights are crucial for optimizing therapeutic applications.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzo[1,4]dioxin derivatives.

Analogs with Thiazolidinone Cores

Compounds 9l, 9m, and 9n () share the 2,3-dihydro-benzo[1,4]dioxin moiety but incorporate thiazolidinone rings. Key differences include:

Compound Substituent Melting Point (°C) Synthesis Conditions
9l 1,3-Benzodioxol-5-ylmethylene 172–233 (dec.) 90°C (15 min) → 110°C (15 min)
9m 2,3-Dihydro-benzo[1,4]dioxinylmethylene 170–243 (dec.) 90°C (15 min) → 110°C (15 min)
9n 4-Hydroxy-3-methoxybenzylidene 202–204 90°C (30 min) → 110°C (30 min)

Key Findings :

  • Substituent bulkiness influences melting points and decomposition behavior.
  • Electron-donating groups (e.g., methoxy in 9n ) improve thermal stability compared to electron-withdrawing groups .

Precursor Compounds (tert-Butyl Esters)

describes tert-butyl esters (5b–5f ) used as intermediates. For example:

  • {4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester (5f) is structurally related to the target compound but lacks the cyclopropyl and acetic acid groups. These precursors are synthesized as yellow viscous oils, indicating lower crystallinity compared to the final acetic acid derivatives .

Acetic Acid Derivatives

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid
  • CAS : 17253-11-1
  • Molecular Weight : 194.18 g/mol
  • Purity : 98% (HPLC)
[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)(methyl)amino]acetic acid
  • CAS : 425659-61-6
  • Molecular Weight : 287.29 g/mol
  • Hazard : Irritant (Xi)

PI3K Inhibitor Analogs

European Patent EP2794600 describes 2,3-dihydro-benzo[1,4]oxazine derivatives as PI3K inhibitors. While the target compound has a dioxin ring instead of oxazine, both classes share:

  • Aromatic heterocycles for planar binding to kinase active sites.
  • Substitutions (e.g., cyclopropyl, acetic acid) to modulate solubility and selectivity .

Biological Activity

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino-acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

  • Molecular Formula : C12H15NO2C_{12}H_{15}NO_2
  • Molecular Weight : 205.25 g/mol
  • CAS Number : 902742-37-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit significant effects on neuronal excitability and cancer cell proliferation.

  • Neuronal Activity : Research indicates that the compound reduces neuronal hyperexcitability in rat hippocampal slices. This effect is mediated by its action as a KCNQ2 opener, which is crucial for stabilizing neuronal membranes and preventing excessive firing of neurons .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Modifications in the oxadiazole scaffold have shown promising results in targeting specific enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase .

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of related compounds and their derivatives:

  • Anticancer Activity : A study on 1,3,4-oxadiazole derivatives demonstrated their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of key enzymes involved in DNA synthesis and repair .
  • Neuroprotective Effects : The compound was tested in vitro for its neuroprotective effects, showing significant reductions in neuronal damage during excitotoxic conditions, thereby suggesting its potential application in neurodegenerative diseases .

Comparative Biological Activity Table

Compound NameActivity TypeTarget/MechanismReference
Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino-acetic acidNeuroprotectiveKCNQ2 channel modulation
1,3,4-Oxadiazole DerivativesAnticancerHDAC and thymidylate synthase inhibition
Other Cyclopropyl CompoundsVarious (antimicrobial, anti-inflammatory)Multiple targets (enzymes)

Q & A

Q. What are the recommended storage and handling protocols for this compound to ensure stability in laboratory settings?

The compound should be stored at room temperature in a dry environment, as indicated by its stability under ambient conditions . Moisture content should be monitored (≤0.5% by specification) to prevent hydrolysis or degradation. Handling should follow standard safety protocols for organic intermediates, including the use of gloves and eye protection due to its H302 (harmful if swallowed) and H319 (causes eye irritation) hazard classifications .

ParameterSpecification
Purity97–98% (HPLC)
Moisture≤0.5%
StorageRoom temperature

Q. How is this compound typically utilized as an intermediate in organic synthesis?

The benzo[1,4]dioxin scaffold is frequently functionalized via sulfonylation, alkylation, or coupling reactions. For example, describes its use in synthesizing α-glucosidase inhibitors by reacting the amine group with sulfonyl chlorides under basic conditions (pH 9–10, room temperature) . This method is adaptable for introducing cyclopropyl or other substituents via nucleophilic substitution or reductive amination.

Q. What analytical methods are employed to confirm the structural identity and purity of this compound?

Key techniques include:

  • HPLC : To verify purity (97–98%) and detect impurities .
  • IR and ¹H-NMR spectroscopy : For functional group identification (e.g., acetic acid carbonyl at ~1700 cm⁻¹ in IR, aromatic protons in δ 6.5–7.0 ppm in NMR) .
  • Elemental analysis (CHN) : Validates empirical formula consistency .

Advanced Research Questions

Q. How can researchers optimize the bromination of the benzo[1,4]dioxin moiety for derivative synthesis?

outlines bromination using pyridinium tribromide in anhydrous dichloromethane/methanol. Key parameters include:

  • Reagent ratio : Excess pyridinium tribromide (2.1 equiv.) ensures complete conversion.
  • Reaction time : 24 hours at room temperature.
  • Workup : Filtration and cold ethanol washing yield pure product (70% isolated). This method minimizes side reactions like over-bromination .

Q. What contradictions exist in reported purity data, and how should they be addressed experimentally?

Purity values range from 97% ( ) to 98% ( ). Discrepancies may arise from:

  • Batch variability : Different synthesis or purification protocols.
  • Analytical conditions : Column type, detector sensitivity in HPLC. Researchers should independently verify purity via calibrated HPLC and elemental analysis, especially when reproducibility is critical .

Q. What role does stereochemistry play in the biological activity of derivatives containing this scaffold?

highlights chiral analogs (e.g., (S)-enantiomers) with defined optical rotations, suggesting stereochemical control is vital for target interactions (e.g., GRK2 inhibition in ). Enantiomer separation via chiral HPLC or asymmetric synthesis is recommended to assess activity differences .

Q. How can researchers reconcile spectral data inconsistencies in derivatives?

Overlapping signals in ¹³C-NMR (e.g., unresolved C4/C6 in ) may require advanced techniques like 2D NMR (HSQC, HMBC) or high-field instruments. Computational modeling (DFT) can also predict shifts and assign ambiguous peaks .

Q. What mechanistic insights explain the enzyme inhibitory activity of benzo[1,4]dioxin-based derivatives?

Molecular docking studies (e.g., for α-glucosidase in ) suggest hydrogen bonding between the dioxin oxygen and catalytic residues. For GRK2 inhibitors ( ), the cyclopropyl group may enhance hydrophobic binding. Kinetic assays (e.g., IC₅₀ determination) are critical for validating mechanisms .

Q. What synthetic strategies mitigate side reactions during functionalization of the amine group?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during sulfonylation or acylation.
  • Low-temperature reactions : Reduce nucleophilic side reactions. employs in situ carbonate buffering (pH 9–10) to selectively activate the amine for sulfonyl chloride coupling .

Q. How can researchers leverage this scaffold for targeted drug delivery systems?

The benzo[1,4]dioxin core’s rigidity and solubility profile make it suitable for conjugation with nanoparticles or PEG linkers (as in ’s sulfonamide derivatives). Functionalization at the acetic acid moiety (e.g., ester prodrugs) can enhance bioavailability .

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